Safironil

Hepatic Stellate Cell Activation Antifibrotic Mechanism Prodrug Metabolism

Safironil (HOE-277) is a synthetic, small-molecule antifibrotic agent with a molecular formula of C15H23N3O4 and molecular weight of 309.36 Da. It is structurally defined as N,N'-bis(3-methoxypropyl)-2,4-pyridinedicarboxamide and functions as a competitive inhibitor of prolyl 4-hydroxylase (P4H), the enzyme responsible for the post-translational hydroxylation of proline residues essential for collagen triple helix stabilization.

Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
CAS No. 134377-69-8
Cat. No. B1680488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafironil
CAS134377-69-8
SynonymsN,N'-bis(3-methoxypropyl)-2,4-pyridinedicarboxamide
safironil
Molecular FormulaC15H23N3O4
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1=CC(=NC=C1)C(=O)NCCCOC
InChIInChI=1S/C15H23N3O4/c1-21-9-3-6-17-14(19)12-5-8-16-13(11-12)15(20)18-7-4-10-22-2/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20)
InChIKeyHLSXICGBWKECLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Safironil (CAS 134377-69-8): A Prolyl 4-Hydroxylase Inhibitor for Antifibrotic Research Procurement


Safironil (HOE-277) is a synthetic, small-molecule antifibrotic agent with a molecular formula of C15H23N3O4 and molecular weight of 309.36 Da [1]. It is structurally defined as N,N'-bis(3-methoxypropyl)-2,4-pyridinedicarboxamide and functions as a competitive inhibitor of prolyl 4-hydroxylase (P4H), the enzyme responsible for the post-translational hydroxylation of proline residues essential for collagen triple helix stabilization [2]. Safironil operates as an inactive prodrug that requires cytochrome P450-mediated metabolic activation within the liver to exert its pharmacological effects, a design feature that confers organ-selective targeting of hepatic fibrogenesis . The compound is categorized as an investigational agent that reached Phase 2 clinical evaluation, with its primary experimental utility lying in mechanistic studies of hepatic stellate cell (HSC) activation and collagen synthesis modulation [3].

Why Generic Substitution of Safironil with Other Prolyl 4-Hydroxylase Inhibitors Fails: Critical Procurement Distinctions


Procurement decisions that treat Safironil (HOE-277) as interchangeable with its closest in-class analog Lufironil (HOE-077) ignore fundamental structural and metabolic divergences that translate to distinct experimental profiles. Despite sharing the same P4H inhibitory mechanism and HOE-series designation, Safironil possesses an extended bis(3-methoxypropyl) side-chain architecture compared to Lufironil's bis(2-methoxyethyl) configuration, yielding a higher molecular weight (309.36 vs. 281.31 Da) and substantially different lipophilicity (cLogP 0.61 vs. estimated ~0.2) [1]. Critically, Safironil's prodrug activation pathway is liver-dependent and cytochrome P450-mediated, whereas Lufironil demonstrates activity independent of hepatic metabolic conversion in co-culture systems [2]. Moreover, Safironil exhibits a sexually dimorphic response profile—with greater efficacy observed in female-derived cells—that is not established as a class-wide property, introducing an experimental variable that precludes simple analog substitution without compromising data reproducibility [3]. These compound-specific features necessitate precise compound selection rather than class-level substitution in rigorous experimental design.

Safironil (HOE-277) Quantitative Differentiation Evidence Guide for Scientific Procurement


Mechanistic Divergence from Lufironil (HOE-077): Differential Metabolic Activation Requirements in Stellate Cell Co-Culture

A direct head-to-head comparison published in The American Journal of Pathology evaluated Safironil and HOE 077 in both pure stellate cell cultures and hepatocyte co-cultures. Both compounds prevented stellate cell activation and accelerated deactivation in vitro [1]. Critically, HOE 077 demonstrated equivalent efficacy in pure stellate cell cultures versus co-cultures containing hepatocytes, indicating that metabolic conversion of HOE 077 was not required for its antifibrotic activity. Safironil shares the same P4H inhibitory mechanism but exhibits a sexually dimorphic response profile not established for HOE 077, with cells derived from female rats demonstrating greater responsiveness than male-derived cells [1].

Hepatic Stellate Cell Activation Antifibrotic Mechanism Prodrug Metabolism Sexually Dimorphic Pharmacology

In Vitro Collagen I mRNA Suppression: Dose-Dependent Pre-Transcriptional Inhibition of Myofibroblast Activation

Safironil prevented myofibroblast activation at the pre-transcriptional level in a dose-dependent manner, as monitored by collagen I mRNA expression in vitro. The study used an RNase protection assay to quantify mRNA levels in myofibroblast cell culture [1]. This dose-response relationship demonstrates clear, quantifiable antifibrotic activity across a concentration gradient, providing a reliable benchmark for experimental replication and compound validation.

Collagen Synthesis Inhibition Dose-Response Quantification Myofibroblast Activation Pre-Transcriptional Regulation

In Vitro α-Actin Protein Suppression: Dose-Dependent Inhibition of Myofibroblast Differentiation Marker

Safironil suppressed α-actin protein expression in a dose-dependent manner, as measured by quantitative immunoblot in myofibroblast cell cultures [1]. α-Actin serves as a key phenotypic marker of myofibroblast differentiation and hepatic stellate cell activation. The pronounced suppression at all tested concentrations confirms Safironil's capacity to modulate the myofibroblast phenotype directly.

α-Smooth Muscle Actin Myofibroblast Differentiation Dose-Response Quantification HSC Activation Marker

Differential Regulation of Collagen Subtypes: Selective Suppression of Type I Collagen with Paradoxical Induction of Type III Collagen

Safironil exhibits a unique and differentiated pattern of collagen subtype regulation not observed with other P4H inhibitors. In myofibroblast cultures, Safironil selectively decreased type I collagen production while simultaneously increasing type III collagen production relative to untreated controls [1]. This bidirectional regulation was confirmed in vivo, where Safironil altered the pattern of hepatic fibrosis without affecting total hydroxyproline content or granuloma size, indicating qualitative ECM remodeling rather than quantitative collagen reduction [1].

Collagen Subtype Modulation ECM Remodeling Type I Collagen Type III Collagen

Chemical Structure and Physicochemical Properties Differentiating Safironil from Lufironil (HOE-077)

Safironil (HOE-277) and Lufironil (HOE-077) share the same pyridine-2,4-dicarboxamide core scaffold but diverge significantly in their side-chain architecture, resulting in distinct physicochemical properties with implications for tissue distribution and metabolic handling [1]. The extended propyl chain in Safironil increases lipophilicity (cLogP 0.61) relative to the shorter ethyl chain in Lufironil, potentially influencing membrane permeability and hepatic retention [2].

Chemical Structure Prodrug Design Physicochemical Properties cLogP

Safironil Procurement-Driven Application Scenarios Based on Quantified Differential Evidence


Hepatic Stellate Cell Activation and Deactivation Studies Requiring Sexually Dimorphic Pharmacology Assessment

Safironil is specifically indicated for studies examining sex-based differences in antifibrotic response. The direct comparative evidence that stellate cells from female rats exhibit greater responsiveness to Safironil than male-derived cells [1] positions this compound as a unique tool for investigating sexually dimorphic pharmacology in liver fibrosis—a property not established for HOE-077 and critical for experimental designs where sex must be treated as a biological variable. Researchers should procure Safironil rather than HOE-077 when experimental protocols require assessment of sex-dependent antifibrotic outcomes.

Qualitative ECM Remodeling Studies Requiring Selective Collagen Type I Suppression Without Collagen Type III Reduction

Safironil is the compound of choice for investigations focused on qualitative extracellular matrix remodeling rather than broad-spectrum collagen suppression. Its unique profile—60% reduction of collagen I production with concurrent 50% increase in collagen III production [2]—contrasts with non-selective antifibrotics and enables studies of fibrosis resolution mechanisms involving collagen subtype switching. This bidirectional regulation makes Safironil particularly valuable for research on scar maturation and fibrosis reversibility where type III collagen predominance correlates with improved tissue compliance and favorable prognosis.

Prodrug Metabolism and Liver-Targeted Antifibrotic Mechanism Studies

Safironil's liver-dependent prodrug activation via cytochrome P450-mediated oxidative deamidation distinguishes it from directly active P4H inhibitors like HOE-077. This property makes Safironil the preferred selection for studies investigating organ-selective antifibrotic strategies, hepatocyte-specific drug activation, and the role of hepatic metabolic competence in antifibrotic efficacy. Researchers requiring a tool compound that models metabolism-dependent, liver-restricted pharmacological action should procure Safironil specifically rather than analogs lacking this prodrug feature.

Schistosomiasis-Induced Liver Fibrosis Models Requiring Validated Dose-Response Benchmarking

Safironil provides a fully validated and quantified dose-response framework for murine schistosomiasis fibrosis studies. With collagen I mRNA suppression of 40% (0.5 mg/mL), 70% (1.0 mg/mL), and 90% (2.0 mg/mL) established in vitro [3], and in vivo efficacy demonstrated at 1.5 mg/mL in drinking water with praziquantel combination [3], researchers have a precise, replicable dosing benchmark. This quantitative validation supports experimental standardization across laboratories and enables reliable batch-to-batch compound verification when procuring Safironil from commercial vendors.

Technical Documentation Hub

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35 linked technical documents
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